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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission

spectra of the near-infrared (NIR-II) fluorescent dye IR-1061. As a molecule of significant

interest for in vivo imaging and other biomedical applications, a thorough understanding of its

photophysical properties is paramount. This document consolidates key quantitative data,

outlines typical experimental methodologies, and visualizes the fundamental principles

governing its spectral behavior.

Spectroscopic Properties of IR-1061
IR-1061 is a polymethine cyanine dye known for its fluorescence in the second near-infrared

window (NIR-II), a region advantageous for deep-tissue imaging due to reduced light scattering

and absorption by biological tissues.[1] Its core spectral characteristics are summarized below.

The dye's absorption and emission profiles are notably influenced by its concentration and the

surrounding solvent environment, primarily due to the equilibrium between its monomeric and

dimeric forms.[1]

The monomeric form of IR-1061 typically exhibits a primary absorption peak (λmax) in the

range of 1051-1065 nm.[2][3] Concurrently, the formation of aggregates, specifically H-type

dimers, leads to a secondary absorption peak at shorter wavelengths, generally observed

between 890 nm and 950 nm.[1][2][4] The emission maximum is consistently reported around

1100 nm.[2][3]
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Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters for IR-1061 in various

solvents and formulations as reported in the literature.

Solvent/Mediu
m

Absorption
Max (λmax)

Emission Max
(λem)

Quantum Yield
(QY)

Reference

Acetonitrile

(ACN)

1060 nm

(monomer), 950

nm (dimer)

~1100 nm Not Specified [2]

Tetrahydrofuran

(THF)

1060 nm

(monomer), 930

nm (dimer)

Not Specified Not Specified [1]

Dichloromethane

(DCM)
1051-1065 nm Not Specified

0.182%[5], 1.7%

± 0.5%[6],

0.0041[7]

[5][6][7][8]

Methanol

1039 nm

(monomer), 931

nm (shoulder)

Blue-shifted vs.

free dye
Not Specified [9]

Dimethylformami

de (DMF)
1064 nm Not Specified Not Specified [10]

Encapsulated

(HSA NPs)

1060 nm, 896

nm

Blue-shifted vs.

free dye
1.15% [9]

Encapsulated

(Liposomes)

1064 nm, 890

nm
1064 nm Not Specified [4]

Note: The significant variation in reported quantum yields highlights the sensitivity of this

parameter to experimental conditions and measurement standards.

Factors Influencing Spectra: Monomer-Dimer
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A critical factor governing the absorption spectrum of IR-1061 is the equilibrium between its

monomeric and dimeric states.[1] In solution, IR-1061 molecules can associate to form dimers,

a process that is influenced by concentration and the polarity of the microenvironment.[1] This

dimerization results in a distinct blue-shift in the absorption spectrum, with the appearance of a

peak around 900-950 nm, while the monomer absorbs at approximately 1060 nm.[1][2] An

increase in dye concentration typically favors dimer formation.[1] This relationship is a key

consideration for applications where predictable spectral properties are essential.
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Figure 1. Factors influencing the monomer-dimer equilibrium of IR-1061.
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The characterization of IR-1061's spectral properties involves standard spectroscopic

techniques. The following outlines a generalized methodology for obtaining absorption and

emission spectra.

Materials and Instrumentation
Dye: IR-1061 powder (dye content may vary, e.g., 80%)

Solvents: Spectroscopic grade solvents such as acetonitrile (ACN), dichloromethane (DCM),

or tetrahydrofuran (THF) are commonly used.[1][2]

Instrumentation:

An ultraviolet-visible-NIR (UV-Vis-NIR) spectrophotometer is required for measuring

absorption spectra.[11]

A spectrofluorometer or a spectrometer equipped with an appropriate detector (e.g.,

InGaAs) is necessary for measuring emission spectra in the NIR-II range.[11]

An appropriate laser source is needed for excitation (e.g., 980 nm diode laser).[11]

Measurement Workflow
A typical workflow for the spectroscopic analysis of IR-1061 involves sample preparation, data

acquisition, and analysis. This process ensures accurate and reproducible results.
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Workflow for Spectroscopic Analysis of IR-1061
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Figure 2. Generalized workflow for measuring IR-1061 absorption and emission spectra.

Detailed Methodologies
Preparation of Stock Solution: A stock solution of IR-1061 is prepared by dissolving a known

mass of the dye in a suitable organic solvent. Due to its hydrophobic nature, IR-1061 is

readily soluble in solvents like THF, DCM, and ACN.[1][2]
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Sample Preparation for Measurement:

For absorption measurements, a series of dilutions are prepared from the stock solution to

investigate concentration-dependent effects (i.e., monomer vs. dimer formation).[1]

For emission measurements, samples are typically prepared with an absorbance value

within the linear range of the instrument (e.g., < 0.1) at the excitation wavelength to

minimize inner filter effects.

Absorption Spectroscopy: The absorption spectra of the prepared solutions are recorded

using a UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 700-1200

nm). The peaks corresponding to the monomer and dimer are identified.[11]

Emission Spectroscopy: The emission spectra are measured using a spectrofluorometer.

The sample is excited at a wavelength where the dye absorbs, often near the absorption

maximum of one of its forms, and the emission is collected over the NIR-II window (e.g.,

1000-1400 nm).[11]

Quantum Yield Determination: The fluorescence quantum yield is often determined using a

relative method, comparing the integrated fluorescence intensity of IR-1061 to that of a

standard reference dye with a known quantum yield in the same spectral region.[5][6] It is

crucial to use a reliable standard and correct for solvent effects.[5][7]

Conclusion
The spectral properties of IR-1061 are well-characterized, with a primary absorption peak

around 1060 nm and an emission maximum near 1100 nm. A key feature is its concentration-

and solvent-dependent monomer-dimer equilibrium, which gives rise to a secondary absorption

peak in the 900-950 nm range. For professionals in drug development and biomedical

research, understanding these fundamental photophysical characteristics and the

methodologies to measure them is essential for the successful application of IR-1061 as a NIR-

II fluorescent probe. Careful control of experimental conditions is necessary to ensure

reproducible and reliable spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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